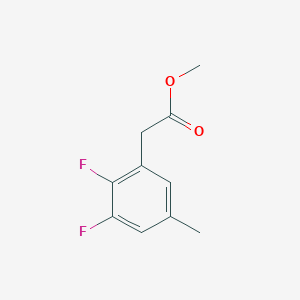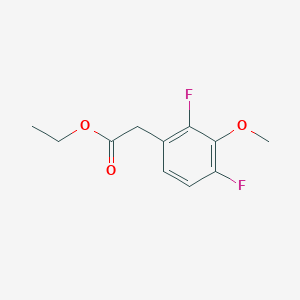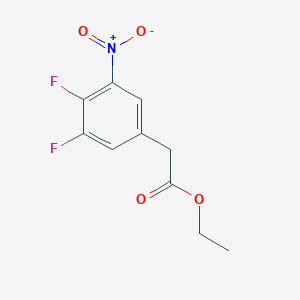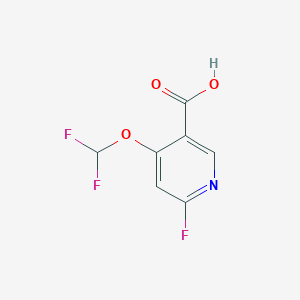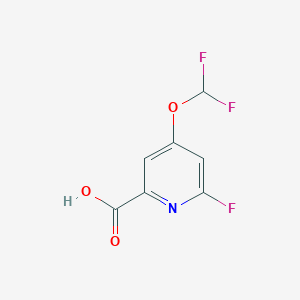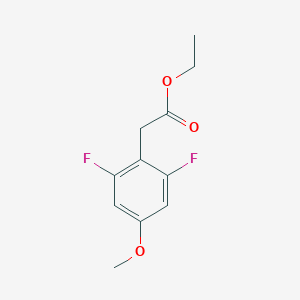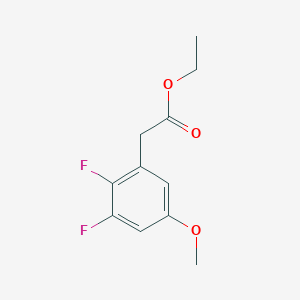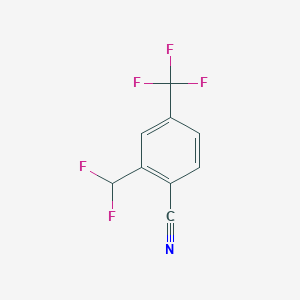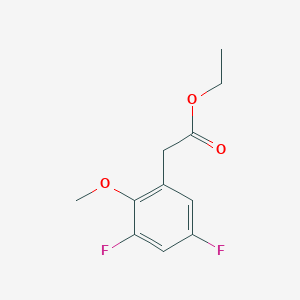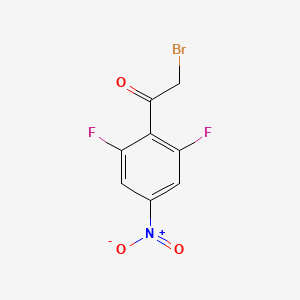![molecular formula C7H5BrN4O3 B1413058 2,4-Diamino-6-brom-furo[2,3-d]-pyrimidin-5-carbonsäure CAS No. 1352884-07-1](/img/structure/B1413058.png)
2,4-Diamino-6-brom-furo[2,3-d]-pyrimidin-5-carbonsäure
Übersicht
Beschreibung
2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They are significant in the pathophysiology of diseases and demonstrate various biological activities .
Synthesis Analysis
The synthesis of 2,4-diamino-furo[2,3-d]pyrimidines involves reacting chalcone with guanidine hydrochloride . The structures of the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) . Another method involves the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with alpha-chloro-ketone to afford key intermediates, followed by hydrolysis, coupling with L-glutamate diethyl ester, and saponification of the diethyl ester .Molecular Structure Analysis
The molecular structure of 2,4-diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid was confirmed by 1H-NMR, EI-Ms, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,4-diamino-furo[2,3-d]pyrimidines include aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with ammonia . Further reaction with POCl3 and various amines generates the final product .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Pyrimidinderivate wurden umfassend auf ihre Antitumoreigenschaften untersucht. Die strukturelle Analogie von Pyrimidinen zu Nukleotiden ermöglicht es ihnen, mit verschiedenen Enzymen zu interagieren, die an der DNA-Synthese beteiligt sind, was sie zu potenziellen Kandidaten für Antitumormittel macht. Die Brom- und Aminogruppen, die in „2,4-Diamino-6-brom-furo[2,3-d]-pyrimidin-5-carbonsäure“ vorhanden sind, könnten genutzt werden, um Inhibitoren zu entwickeln, die auf die Proliferation von Krebszellen abzielen .
Antivirale Mittel
Das Pyrimidingerüst ist auch eine Schlüsselstruktur bei der Entwicklung von antiviralen Mitteln. Pyrimidinderivate können so konzipiert werden, dass sie virale DNA- oder RNA-Polymerasen hemmen, die für die Virusreplikation unerlässlich sind. Das einzigartige Substitutionsschema des Furo[2,3-d]pyrimidinrings könnte einen neuen Weg für die Entwicklung selektiver und potenter antiviraler Medikamente eröffnen .
Antibakterielle Eigenschaften
Pyrimidinderivate haben vielversprechende Ergebnisse als antimikrobielle Mittel gezeigt. Sie können gegen ein breites Spektrum an Bakterien und Pilzen wirken, indem sie die Synthese von Nukleinsäuren oder Proteinen stören, die für das Überleben von Mikroorganismen unerlässlich sind. Das Vorhandensein eines Bromsubstituenten in der Verbindung könnte ihre antimikrobielle Wirksamkeit verbessern, indem es die Interaktion mit mikrobiellen Enzymen erleichtert .
Entzündungshemmende und Analgetische Wirkungen
Verbindungen, die das Pyrimidinmolekül enthalten, sollen entzündungshemmende und analgetische Wirkungen zeigen. Diese Wirkungen werden oft durch die Hemmung von Enzymen wie Cyclooxygenasen (COX) oder Lipoxygenasen (LOX) vermittelt, die an der Entzündungsreaktion beteiligt sind. Die Carbonsäuregruppe in der Verbindung könnte modifiziert werden, um ihre pharmakokinetischen Eigenschaften zu verbessern und ihr therapeutisches Potenzial bei der Behandlung von Entzündungen und Schmerzen zu verstärken .
Antioxidative Aktivität
Das Pyrimidinringsystem wurde mit antioxidativer Aktivität in Verbindung gebracht, die für den Schutz von Zellen vor oxidativem Stress unerlässlich ist. Modifikationen am Pyrimidinring, wie die Einführung einer Bromgruppe, können die Fähigkeit der Verbindung beeinflussen, freie Radikale einzufangen und Biomoleküle vor oxidativem Schaden zu schützen .
Antimalaria-Aktivität
Pyrimidinderivate wurden als Antimalaria-Mittel untersucht, da sie in der Lage sind, Enzyme zu hemmen, die für das Überleben des Malariaparasiten erforderlich sind. Die strukturelle Vielfalt, die das Pyrimidingerüst bietet, ermöglicht die Entwicklung von Verbindungen, die verschiedene Stadien des Lebenszyklus des Parasiten angreifen können. Die „this compound“ könnte als Leitverbindung zur Entwicklung neuer Antimalaria-Medikamente dienen .
Enzymhemmung
Der Pyrimidinkern ist strukturell ähnlich zu mehreren Kofaktoren und Substraten von Enzymen, was ihn zu einem hervorragenden Gerüst für die Entwicklung von Enzymhemmern macht. Diese Inhibitoren können verwendet werden, um Enzymmechanismen zu untersuchen oder als potenzielle therapeutische Mittel bei Krankheiten, bei denen die Enzymregulation gestört ist. Die fragliche Verbindung könnte so angepasst werden, dass sie spezifische Enzyme hemmt, die an der Pathologie der Krankheit beteiligt sind .
Chemische Biologie-Sonden
Pyrimidinderivate können als chemische Sonden verwendet werden, um biologische Prozesse zu untersuchen. Sie können so konzipiert werden, dass sie selektiv an Proteine, Nukleinsäuren oder andere Biomoleküle binden, sodass Forscher die Funktion dieser Moleküle in verschiedenen zellulären Signalwegen untersuchen können. Die „this compound“ kann funktionalisiert werden, um Sonden zur Untersuchung von Zellsignalwegen, Genexpression oder Stoffwechselprozessen zu erzeugen .
Jede dieser Anwendungen stellt ein einzigartiges Feld dar, in dem die Verbindung „this compound“ erhebliche wissenschaftliche Forschungsimplikationen haben könnte. Die vielfältigen funktionellen Gruppen der Verbindung bieten mehrere Punkte für die chemische Modifikation und bieten so eine vielseitige Plattform für die Entwicklung neuer Therapeutika und Forschungswerkzeuge. Die hier bereitgestellten Informationen basieren auf dem allgemeinen therapeutischen Potenzial von Pyrimidingerüsten und den spezifischen strukturellen Merkmalen der fraglichen Verbindung, wie sie aus der Literatur abgeleitet wurden .
Wirkmechanismus
Target of Action
The primary targets of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid are enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These enzymes play a crucial role in the biosynthesis of nucleic acid precursors, making them attractive targets for chemotherapeutic agents .
Mode of Action
This compound acts as an antifolate , inhibiting the activity of DHFR and TS . DHFR is responsible for the NADPH-dependent reduction of 7,8-dihydrofolate (FH2) to tetrahydrofolate (FH4), a key component of folate metabolism that serves as a cofactor precursor to carry one-carbon units . TS, on the other hand, catalyzes the sole de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) from 2’-deoxyuridine-5’-monophosphate (dUMP), utilizing 5,10-methylenetetrahydrofolate as the source of the one carbon as well as the reductant . By inhibiting these enzymes, the compound disrupts nucleic acid synthesis, which can lead to cell death.
Biochemical Pathways
The inhibition of DHFR and TS by 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid affects the folate metabolism pathway . This disruption leads to a decrease in the production of nucleic acid precursors, which are essential for DNA replication and RNA transcription. As a result, cell growth and proliferation are hindered, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
They are primarily excreted through the kidneys . The bioavailability of such compounds can be influenced by factors such as formulation, route of administration, and individual patient characteristics.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA synthesis and cell division . This can lead to cell death, particularly in rapidly dividing cells. As such, the compound may exhibit antitumor, antibacterial, and antiprotozoan effects .
Safety and Hazards
While the specific safety and hazards for 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid are not mentioned in the search results, a related compound, 2,4-Diamino-6-hydroxypyrimidine, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which is crucial in the synthesis of nucleotides . By inhibiting this enzyme, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can disrupt the synthesis of DNA and RNA, leading to potential applications in cancer therapy. Additionally, this compound can bind to proteins involved in cell signaling pathways, affecting cellular communication and function.
Cellular Effects
The effects of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can modulate the activity of transcription factors, leading to changes in gene expression that affect cell growth and differentiation . Furthermore, this compound can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the production of essential metabolites.
Molecular Mechanism
The molecular mechanism of action of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and either inhibiting or activating their functions. For example, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can inhibit dihydrofolate reductase by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in nucleotide synthesis, which can result in the suppression of cell proliferation. Additionally, this compound can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and alter cellular function without causing significant toxicity . At higher doses, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached to achieve the desired therapeutic effect. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes such as dihydrofolate reductase, affecting the folate metabolism pathway . By disrupting this pathway, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can alter the levels of key metabolites, leading to changes in cellular function and metabolism. Additionally, this compound can interact with other metabolic pathways, such as those involved in nucleotide synthesis and amino acid metabolism, further influencing cellular processes.
Transport and Distribution
The transport and distribution of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and cells are important for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid can interact with DNA and transcription factors, influencing gene expression and cellular function. In the mitochondria, this compound can affect metabolic processes and energy production. Understanding the subcellular localization of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O3/c8-3-1(6(13)14)2-4(9)11-7(10)12-5(2)15-3/h(H,13,14)(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKQGHFASIOEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1OC(=C2C(=O)O)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



